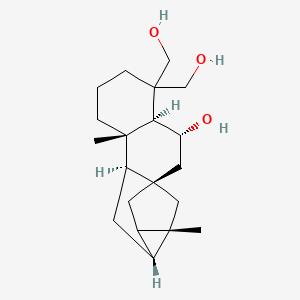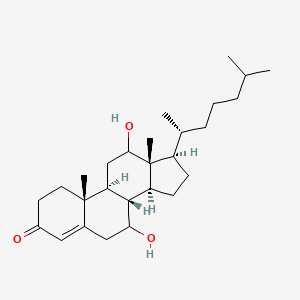![molecular formula C15H17BO2 B15287259 (2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid, also known as 2,4,6-Trimethylphenylboronic acid, is an organic compound with the molecular formula C9H13BO2. It is a boronic acid derivative that features a biphenyl structure with three methyl groups attached to the phenyl rings. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbromobenzene with trimethyl borate in the presence of a base such as n-butyllithium. The reaction typically proceeds under inert atmosphere conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and utilize boronic acid derivatives as key intermediates. The process is optimized for high efficiency and scalability, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles like amines or halides are used under mild conditions
Major Products Formed
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: Produced through nucleophilic substitution
Aplicaciones Científicas De Investigación
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism of action of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trimethylbenzeneboronic acid
- Mesitylene-2-boronic acid
- Methylboronic acid
- Trimethylboroxine
Uniqueness
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural features, which include the biphenyl core and three methyl groups. These characteristics confer distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and oxidation, further enhances its versatility compared to similar compounds .
Propiedades
Fórmula molecular |
C15H17BO2 |
|---|---|
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
[4-(2,4,6-trimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H17BO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9,17-18H,1-3H3 |
Clave InChI |
PZROENBMJSJKGK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)



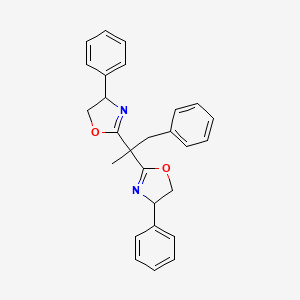
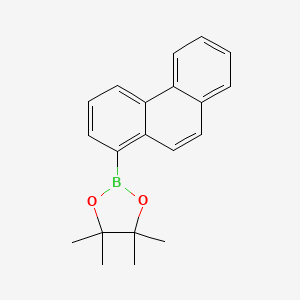
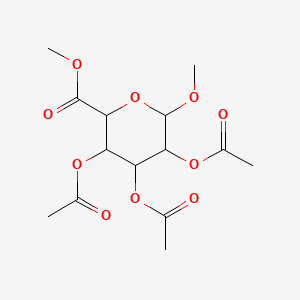
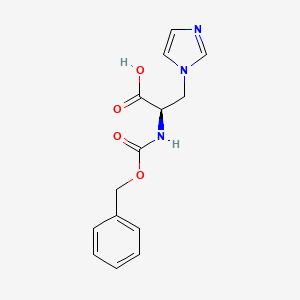
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
